(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol
Overview
Description
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H17ClFNO and its molecular weight is 257.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol and its derivatives have been synthesized and characterized through various methods. For example, compounds similar in structure have been synthesized by condensation reactions and characterized using spectroscopic techniques and X-ray crystallography. These compounds generally crystallize in the monoclinic space group and exhibit chair conformations of the piperidine ring. The molecular structures are often stabilized by intermolecular hydrogen bonds and their geometries analyzed through structural exploration and Hirshfeld surface analysis (Benakaprasad et al., 2007), (Prasad et al., 2018).
Structural Characterization and Reactivity
The structural characterization of related compounds involves detailed analysis using X-ray diffraction and various spectroscopic techniques. The studies reveal the crystalline nature, conformation of rings, and the geometrical arrangements around different atoms in the compound. Additionally, studies on the reactivity of similar chloro- and fluoro-substituted compounds with piperidine in methanol have been conducted, providing insights into the built-in solvation and reactivity patterns of these compounds (Coppens et al., 2010), (Girish et al., 2008).
Applications in Antimicrobial and Antitubercular Research
Compounds with a similar structure have shown promising results in antimicrobial and antitubercular research. Some derivatives have demonstrated significant in vitro activity against various strains of bacteria and fungi, and others have shown potential in treating resistant strains of Mycobacterium tuberculosis, suggesting the therapeutic potential of these compounds (Patel et al., 2011), (Bisht et al., 2010).
Chemical Kinetics and Reaction Studies
Research on the kinetics of reactions involving compounds with structural similarity has been conducted, revealing how the polarity of reactants and the activated complex, as well as the dipolarity/polarizability and hydrogen-bond donor acidity of media, affect the reaction rates. These studies provide valuable insights into the chemical behavior and reactivity of these compounds in different media (Yangjeh & Gholami, 2003).
Mechanism of Action
Target of Action
Piperidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some piperidine derivatives have been reported to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
For example, they can inhibit the activity of enzymes or bind to receptors, altering their function .
Biochemical Pathways
For instance, some piperidine derivatives have been found to have antiplasmodial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite .
Result of Action
For instance, some piperidine derivatives have been found to have antiplasmodial activity, suggesting they may inhibit the growth of the Plasmodium parasite .
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-13-6-12(15)4-3-11(13)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFHGDBHXARJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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